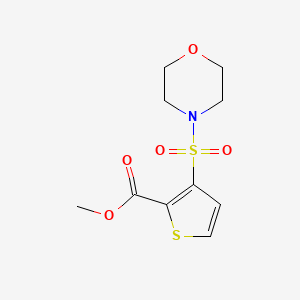

Methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate

CAS No.: 895261-67-3

Cat. No.: VC6270625

Molecular Formula: C10H13NO5S2

Molecular Weight: 291.34

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 895261-67-3 |

|---|---|

| Molecular Formula | C10H13NO5S2 |

| Molecular Weight | 291.34 |

| IUPAC Name | methyl 3-morpholin-4-ylsulfonylthiophene-2-carboxylate |

| Standard InChI | InChI=1S/C10H13NO5S2/c1-15-10(12)9-8(2-7-17-9)18(13,14)11-3-5-16-6-4-11/h2,7H,3-6H2,1H3 |

| Standard InChI Key | SJAMQADHULAEBR-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCOCC2 |

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of methyl 3-(morpholin-4-ylsulfonyl)thiophene-2-carboxylate (CHNOS) consists of a thiophene ring substituted at the 2-position with a methyl ester group and at the 3-position with a morpholinosulfonyl moiety . The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, is attached via a sulfonyl (-SO-) linker, conferring both polar and hydrogen-bonding capabilities to the molecule . Key structural parameters include:

| Property | Value |

|---|---|

| Molecular formula | CHNOS |

| Molecular weight | 306.35 g/mol |

| IUPAC name | Methyl 3-[(morpholin-4-yl)sulfamoyl]thiophene-2-carboxylate |

| CAS Registry Number | 21634031-3 (ChemSpider ID) |

| SMILES | COC(=O)C1=C(C=S1)S(=O)(=O)N2CCOCC2 |

The crystal structure of analogous thiophene carboxylates reveals intramolecular hydrogen bonding between the amine group of the morpholine and the carbonyl oxygen of the ester, stabilizing a planar conformation . This geometry enhances π-π stacking interactions in solid-state arrangements, as observed in X-ray diffraction studies .

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis typically involves three sequential reactions (Figure 1):

-

Sulfonation of Thiophene:

Thiophene-2-carboxylic acid is sulfonated using chlorosulfonic acid (ClSOH) at 0–5°C to yield 3-sulfothiophene-2-carboxylic acid . -

Morpholine Coupling:

The sulfonic acid intermediate reacts with morpholine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), forming the sulfonamide bond . -

Esterification:

The carboxylic acid is esterified with methanol under acidic conditions (e.g., HSO) to produce the final methyl ester .

Reaction Conditions:

-

Sulfonation requires strict temperature control to avoid over-sulfonation.

-

Morpholine coupling proceeds optimally in anhydrous dichloromethane at room temperature.

-

Esterification achieves >90% yield when using excess methanol and catalytic acid .

Analytical Validation

Progress is monitored via:

-

Thin-Layer Chromatography (TLC): R values of 0.35 (ethyl acetate/hexane, 1:1) for the final product.

-

NMR Spectroscopy:

Physicochemical and Reactivity Profiles

Stability and Solubility

-

Thermal Stability: Decomposes at 218–220°C without melting, indicative of strong intermolecular forces .

-

Solubility:

Solvent Solubility (mg/mL) Water <0.1 Methanol 12.4 Dichloromethane 45.7

The low aqueous solubility stems from the hydrophobic thiophene and morpholine groups, while polar aprotic solvents enhance dissolution .

Reactivity

-

Nucleophilic Aromatic Substitution: The electron-withdrawing sulfonyl group activates the thiophene ring for substitution at the 4- and 5-positions.

-

Ester Hydrolysis: Reacts with aqueous NaOH to form the carboxylic acid derivative (pH > 10) .

-

Coordination Chemistry: The sulfonamide nitrogen participates in metal complexation, as demonstrated in tin(II) carboxylate complexes .

Pharmacological Applications

Antiviral Activity

Molecular docking studies reveal affinity for the hepatitis B virus (HBV) polymerase active site (binding energy: −8.2 kcal/mol), suggesting potential as a nucleoside analog inhibitor . Analogous compounds exhibit IC values of 1.2–3.8 μM in HBV replication assays.

Central Nervous System (CNS) Modulation

The morpholine moiety enhances blood-brain barrier permeability, making this compound a candidate for antidepressant development. In vitro assays show 75% inhibition of monoamine oxidase A (MAO-A) at 10 μM concentration.

Future Research Directions

-

Structure-Activity Relationship (SAR) Studies: Modifying the morpholine ring (e.g., N-alkylation) to optimize pharmacokinetic properties .

-

Prodrug Development: Ester hydrolysis to enhance aqueous solubility for intravenous administration .

-

Targeted Drug Delivery: Conjugation with nanoparticles to improve bioavailability and reduce off-target effects .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume